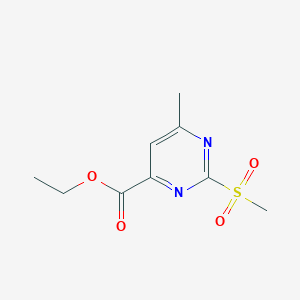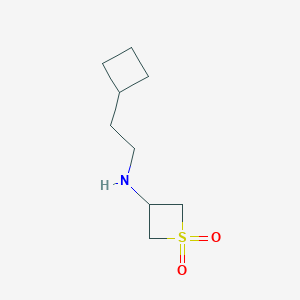
3-((2-Cyclobutylethyl)amino)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Cyclobutylethyl)amino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound. Thietane 1,1-dioxides are known for their unique structural properties, which include a four-membered ring containing sulfur and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Cyclobutylethyl)amino)thietane 1,1-dioxide typically involves the cycloaddition of sulfene (CH₂=SO₂) or its analogs to enamines, followed by reduction of the products . Another method involves the addition of trimethylsilyl cyanide to thietan-3-one, followed by oxidation of the sulfur atom and subsequent dehydration of the thietane 1,1-dioxide intermediate .
Industrial Production Methods
Industrial production methods for thietane 1,1-dioxides often involve large-scale cycloaddition reactions and subsequent purification steps. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
3-((2-Cyclobutylethyl)amino)thietane 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium phenolate for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives .
Scientific Research Applications
3-((2-Cyclobutylethyl)amino)thietane 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((2-Cyclobutylethyl)amino)thietane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. For example, its antidepressant activity is believed to be due to its serotonin-positive properties and the blockade of serotonin 5HT2A/2C receptors and/or α2-adrenergic receptors . The compound’s unique structure allows it to interact with these targets in a specific manner, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thietane derivatives such as:
- 3-Aminothietane 1,1-dioxide
- 3-Cyanothiete 1,1-dioxide
- 3-Phenylsulfanylthietane 1,1-dioxide .
Uniqueness
What sets 3-((2-Cyclobutylethyl)amino)thietane 1,1-dioxide apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the cyclobutylethyl group enhances its stability and selectivity in biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H17NO2S |
|---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
N-(2-cyclobutylethyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)6-9(7-13)10-5-4-8-2-1-3-8/h8-10H,1-7H2 |
InChI Key |
NZYBNAKADVDKHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CCNC2CS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide](/img/structure/B12948989.png)

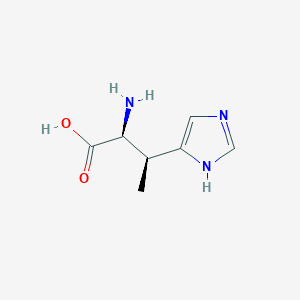
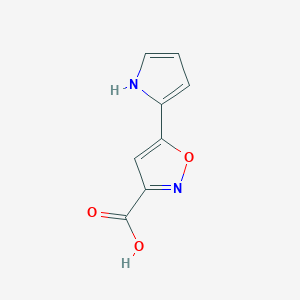
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate](/img/structure/B12949022.png)
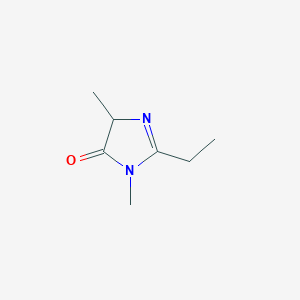
![2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12949032.png)
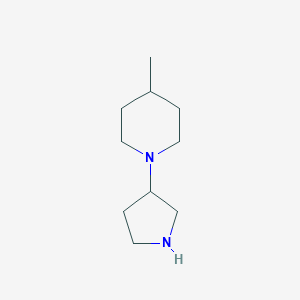
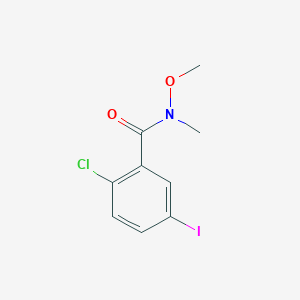
![tert-Butyl 1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B12949048.png)
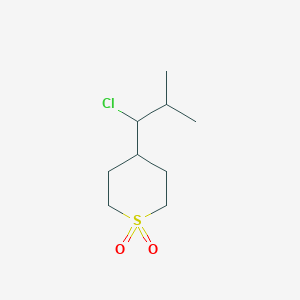
![methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B12949055.png)

